

An In-depth Technical Guide to the Solubility of Triethanolamine Borate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B098079*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **triethanolamine borate** in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines reported qualitative observations with estimated solubility values to offer a practical resource for laboratory applications. Furthermore, detailed experimental protocols for determining the solubility of **triethanolamine borate** are provided, enabling researchers to ascertain precise values for their specific needs.

Introduction to Triethanolamine Borate

Triethanolamine borate is a chemical compound formed from the reaction of triethanolamine and boric acid. It finds applications in various industrial and scientific fields, including as a corrosion inhibitor, a buffering agent, and in the formulation of lubricants and metalworking fluids.^{[1][2]} Understanding its solubility in different solvents is crucial for its effective application and for the development of new formulations.

Qualitative and Estimated Quantitative Solubility of Triethanolamine Borate

Triethanolamine borate is generally characterized as a white, crystalline solid that is soluble in water and alcohols.^[1] It is also reported to be slightly soluble in acetone and benzene.^{[1][3]} A

related compound, triethanolaminetriborate, is described as being miscible with water in any ratio and highly soluble in polar solvents.[\[4\]](#)

While precise quantitative solubility data is scarce, the following table summarizes the available qualitative information and provides estimated solubility ranges based on these descriptions and the general behavior of similar compounds. These estimations are intended as a guide for initial experimental design.

Solvent	Solvent Type	Qualitative Solubility	Estimated Quantitative Solubility (g/100 mL at 25°C)
Water	Polar Protic	Soluble [1] [5]	> 10
Methanol	Polar Protic	Soluble (by analogy)	> 10
Ethanol	Polar Protic	Soluble [1]	> 5
Propylene Glycol	Polar Protic	Likely Soluble	> 5
Ethylene Glycol	Polar Protic	Likely Soluble	> 10
Glycerol	Polar Protic	Likely Soluble	> 10
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Likely Soluble	> 10
N-Methyl-2-pyrrolidone (NMP)	Polar Aprotic	Likely Soluble [6] [7]	> 10
Acetone	Polar Aprotic	Slightly Soluble [1] [3]	0.1 - 1.0
Benzene	Nonpolar	Slightly Soluble [1] [3]	< 0.1

Note: The estimated quantitative solubility values are not based on direct experimental measurements for **triethanolamine borate** and should be confirmed through laboratory testing for any critical application.

Experimental Protocol for Determining Solubility

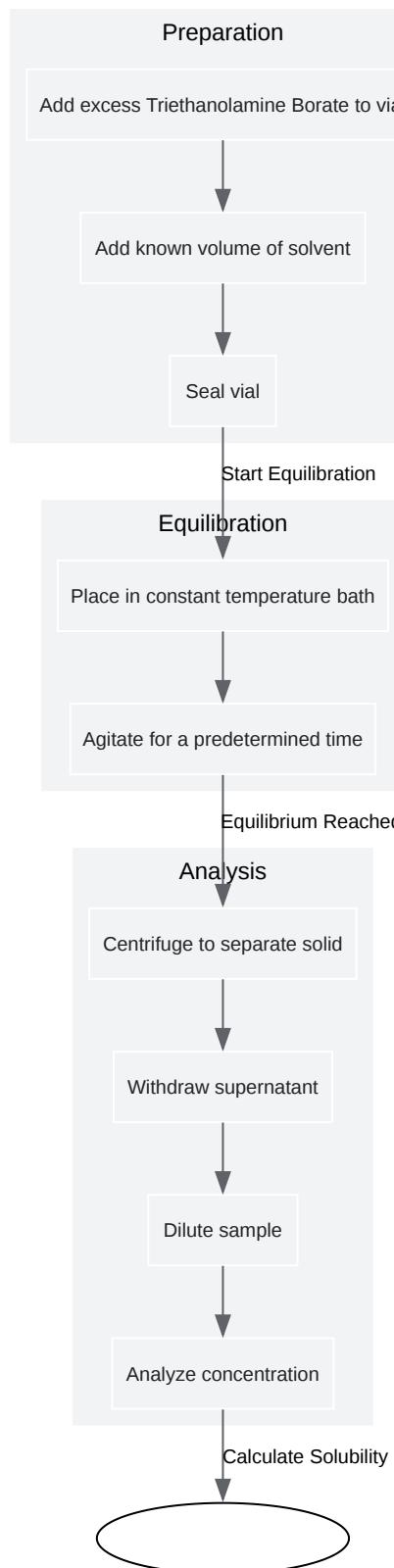
The following protocol is a detailed methodology for the experimental determination of the solubility of **triethanolamine borate** in a given solvent. This protocol is adapted from the OECD 105 guideline for testing of chemicals.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Principle

A saturated solution of **triethanolamine borate** is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of **triethanolamine borate** in the saturated solution is then determined analytically.

Materials and Apparatus

- **Triethanolamine borate:** Analytical grade
- Solvent: High-purity grade
- Constant temperature bath or shaker incubator: Capable of maintaining a constant temperature ($\pm 0.5^{\circ}\text{C}$)
- Glass vials or flasks with airtight seals
- Magnetic stirrer and stir bars or a mechanical shaker
- Centrifuge
- Analytical balance: Accurate to ± 0.1 mg
- Volumetric flasks and pipettes
- Analytical instrumentation: Suitable for quantifying **triethanolamine borate** (e.g., HPLC, ICP-MS for boron content, or a validated titration method).


Procedure

- Preparation of the Test System:
 - Add an excess amount of **triethanolamine borate** to a glass vial or flask. The excess solid should be visually apparent throughout the experiment.

- Add a known volume of the solvent to the vial.
- Seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C).
 - Agitate the mixture using a magnetic stirrer or mechanical shaker. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause foaming or splashing.
 - Allow the system to equilibrate for a sufficient period. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration until it remains constant).
- Sample Preparation and Analysis:
 - Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
 - To separate the solid and liquid phases, centrifuge the vial at a high speed.
 - Carefully withdraw a known volume of the clear supernatant using a pipette.
 - Dilute the sample with the solvent to a concentration that is within the working range of the analytical method.
 - Analyze the concentration of **triethanolamine borate** in the diluted sample using a pre-validated analytical method.
- Calculation of Solubility:
 - Calculate the concentration of **triethanolamine borate** in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in grams per 100 mL of solvent (or other appropriate units).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **triethanolamine borate**.

Conclusion

This technical guide has summarized the available information on the solubility of **triethanolamine borate** and provided a detailed protocol for its experimental determination. While qualitative data suggests good solubility in polar solvents, particularly water and alcohols, there is a clear need for more quantitative studies to establish precise solubility values across a broader range of solvents and temperatures. The provided experimental workflow offers a standardized approach for researchers to generate this valuable data, which is essential for the informed application of **triethanolamine borate** in scientific research and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethanolamine borate | 283-56-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Triethanolamine borate CAS#: 283-56-7 [m.chemicalbook.com]
- 4. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 5. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Triethanolamine Borate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098079#triethanolamine-borate-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com